molecular formula C8H8N2O B1371292 2-[Cyclopropyl(methoxy)methylidene]propanedinitrile

2-[Cyclopropyl(methoxy)methylidene]propanedinitrile

Cat. No.: B1371292
M. Wt: 148.16 g/mol
InChI Key: RZKPJBMCLBDIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropyl(methoxy)methylidene]propanedinitrile is an organic compound characterized by the presence of a cyclopropyl group, a methoxy group, and two nitrile groups attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl(methoxy)methylidene]propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting cyclopropyl aldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl(methoxy)methylidene]propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[Cyclopropyl(methoxy)methylidene]propanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl(methoxy)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound’s nitrile groups can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Cyclopropyl(methoxy)methylidene]propanedinitrile is unique due to the presence of the cyclopropyl and methoxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical transformations, while the methoxy group can participate in various substitution reactions.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-[cyclopropyl(methoxy)methylidene]propanedinitrile

InChI

InChI=1S/C8H8N2O/c1-11-8(6-2-3-6)7(4-9)5-10/h6H,2-3H2,1H3

InChI Key

RZKPJBMCLBDIGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C#N)C#N)C1CC1

Origin of Product

United States

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